1-Ethyl-3-vinyl-1H-pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Ethyl-3-vinyl-1H-pyrazole is a heterocyclic organic compound that belongs to the pyrazole family Pyrazoles are characterized by a five-membered ring structure containing two adjacent nitrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-Ethyl-3-vinyl-1H-pyrazole can be synthesized through various methodsAnother method includes the use of multicomponent reactions, where a combination of aldehydes, hydrazines, and alkynes are reacted under specific conditions to form the desired pyrazole derivative .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts, such as transition metals, can enhance the efficiency of the synthesis process. Additionally, continuous flow reactors may be employed to streamline the production and reduce costs .
Analyse Chemischer Reaktionen
Types of Reactions
1-Ethyl-3-vinyl-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.
Reduction: Reduction reactions can convert the vinyl group to an ethyl group, resulting in 1-ethyl-3-ethyl-1H-pyrazole.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under mild to moderate conditions.
Major Products Formed
Oxidation: Pyrazole oxides.
Reduction: 1-Ethyl-3-ethyl-1H-pyrazole.
Substitution: Various substituted pyrazoles depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-Ethyl-3-vinyl-1H-pyrazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as an anti-inflammatory and analgesic agent.
Wirkmechanismus
The mechanism of action of 1-Ethyl-3-vinyl-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to its potential anti-inflammatory effects. Additionally, its interaction with cellular receptors can trigger signaling cascades that result in various biological responses .
Vergleich Mit ähnlichen Verbindungen
1-Ethyl-3-vinyl-1H-pyrazole can be compared with other similar compounds, such as:
1-Ethyl-3-methyl-1H-pyrazole: Similar structure but with a methyl group instead of a vinyl group.
1-Vinyl-3-methyl-1H-pyrazole: Similar structure but with a vinyl group instead of an ethyl group.
1-Ethyl-3-phenyl-1H-pyrazole: Similar structure but with a phenyl group instead of a vinyl group.
The uniqueness of this compound lies in its combination of ethyl and vinyl groups, which imparts distinct chemical and biological properties compared to its analogs.
Eigenschaften
Molekularformel |
C7H10N2 |
---|---|
Molekulargewicht |
122.17 g/mol |
IUPAC-Name |
3-ethenyl-1-ethylpyrazole |
InChI |
InChI=1S/C7H10N2/c1-3-7-5-6-9(4-2)8-7/h3,5-6H,1,4H2,2H3 |
InChI-Schlüssel |
WCRNZUNBQOPEIB-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1C=CC(=N1)C=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.